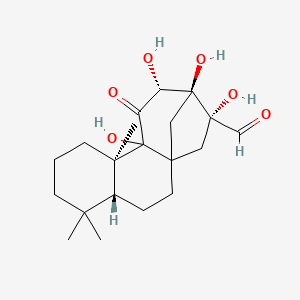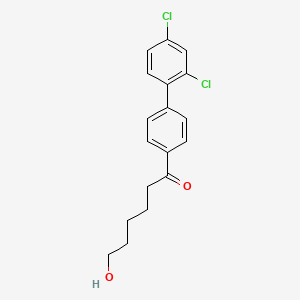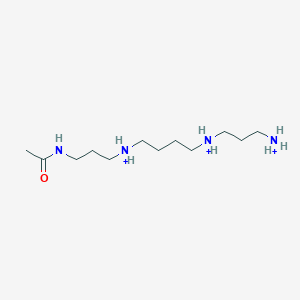
N(1)-acetylsperminium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(1)-acetylsperminium(3+) is trication of N(1)-acetylspermine arising from protonation of the one primary and two secondary amino groups; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a N(1)-acetylspermine.
Wissenschaftliche Forschungsanwendungen
Biochemical Purification and Characterization :
- Research on N-acetylglucosamine, related to N(1)-acetylsperminium(3+), involves its purification and characterization. This biochemical process is significant in understanding the structural properties and potential applications of such compounds in various fields, including pharmacology and biotechnology (Bannister & Phizackerley, 1973).
Therapeutic Applications in Psychiatry :
- Compounds like N-acetylcysteine, which shares a similar acetylation process with N(1)-acetylsperminium(3+), have been studied for their potential therapeutic applications in psychiatric disorders. This research points to the broad therapeutic potential of acetylated compounds in treating mental health disorders (Dean, Giorlando, & Berk, 2011).
Role in Neuroprotection and Neurodegenerative Diseases :
- Studies on N-acetylcysteine indicate its role in neuroprotection and potential applications in treating neurodegenerative diseases. This research suggests the significance of N-acetylated compounds in brain health and their potential use in preventing cognitive aging and dementia (Tardiolo, Bramanti, & Mazzon, 2018).
Use in Biomaterials and Implantable Applications :
- Research on chitin, which is based on the N-acetyl-glucosamine monomer, highlights the use of N-acetylated compounds in biomaterials. These compounds are instrumental in developing materials for wound dressing, drug delivery, and tissue engineering, indicating the diverse applications of N-acetylated compounds in medical technologies (Khor & Lim, 2003).
Cancer Research and Biomarker Identification :
- Acetylated polyamines, such as N1,N12-diacetylspermine, are explored as potential biomarkers in cancer diagnosis and therapeutic evaluation. This underscores the importance of N-acetylated compounds in oncological research and their potential use in clinical applications (Yu et al., 2015).
Eigenschaften
Produktname |
N(1)-acetylsperminium(3+) |
|---|---|
Molekularformel |
C12H31N4O+3 |
Molekulargewicht |
247.4 g/mol |
IUPAC-Name |
3-acetamidopropyl-[4-(3-azaniumylpropylazaniumyl)butyl]azanium |
InChI |
InChI=1S/C12H28N4O/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13/h14-15H,2-11,13H2,1H3,(H,16,17)/p+3 |
InChI-Schlüssel |
GUNURVWAJRRUAV-UHFFFAOYSA-Q |
Kanonische SMILES |
CC(=O)NCCC[NH2+]CCCC[NH2+]CCC[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



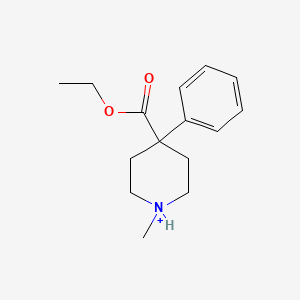
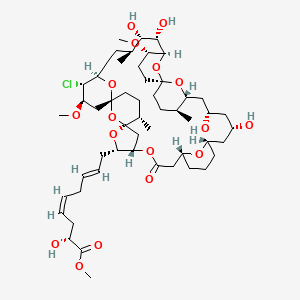
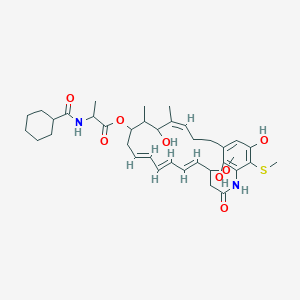

![1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263377.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B1263378.png)

